molecular formula C6H7N3O2 B1619915 2,6-Diaminoisonicotinic acid CAS No. 6313-56-0

2,6-Diaminoisonicotinic acid

Cat. No. B1619915
CAS RN: 6313-56-0
M. Wt: 153.14 g/mol
InChI Key: NSAVBLWKSBOTSK-UHFFFAOYSA-N
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Description

2,6-Diaminoisonicotinic acid is a chemical compound with the molecular formula C6H7N3O2 . It has an average mass of 153.139 Da and a monoisotopic mass of 153.053833 Da .


Molecular Structure Analysis

The molecular structure of 2,6-Diaminoisonicotinic acid consists of 5 hydrogen bond acceptors, 5 hydrogen bond donors, and 1 freely rotating bond . Its molar refractivity is 39.7±0.3 cm³ .


Physical And Chemical Properties Analysis

2,6-Diaminoisonicotinic acid has a density of 1.5±0.1 g/cm³, a boiling point of 601.7±55.0 °C at 760 mmHg, and a flash point of 317.7±31.5 °C . It has a polar surface area of 102 Ų and a molar volume of 99.7±3.0 cm³ .

Future Directions

2,6-Diaminoisonicotinic acid and similar compounds have potential applications in agriculture, particularly in the development of new, effective, and ecological methods of protecting plants against diseases . These compounds can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

properties

IUPAC Name

2,6-diaminopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAVBLWKSBOTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284987
Record name 2,6-Diaminoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diaminoisonicotinic acid

CAS RN

6313-56-0
Record name 6313-56-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diaminoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Brodbeck, B Püllmann, S Schmitt, M Nettekoven - Tetrahedron letters, 2003 - Elsevier
The parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives is described. The key intermediate 2,6-bis-…
FE Anderson, GF Grail, F Leonard… - Journal of the American …, 1956 - Elsevier
The Antituberculous Activity of some Isonicotinic Acid Hydrazide Congeners and Derivatives Page 1 The Antituberculous Activity of some Isonicotinic Acid Hydrazide Congeners and …
D Chen, N Oezguen, P Urvil, C Ferguson, SM Dann… - Science …, 2016 - science.org
Hydrogen (H)-bonds potentiate diverse cellular functions by facilitating molecular interactions. The mechanism and the extent to which H-bonds regulate molecular interactions are a …
Number of citations: 512 www.science.org
D Wei, Y Jiang, Y Mao, Z Xu, J Chen, X Gao, J Li… - Bioorganic …, 2023 - Elsevier
Phenyldivinylsulfonamides emerged from a series of divinylsulfonamides, demonstrating their ability to effectively re-bridge disulfide bonds. This kind of linkers was attached to …

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